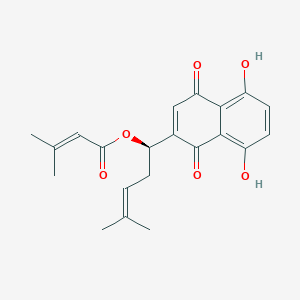

β,β-Diméthylacrylshikonine

Vue d'ensemble

Description

Dimethylacrylshikonin (DMAS) is a natural product derived from the root of the plant Sophora flavescens Ait. It is a member of the shikonin family of compounds, which have been studied extensively for their anti-inflammatory, anti-bacterial, and anti-tumor activities. DMAS is a unique member of this family, as it has been shown to possess both cytotoxic and antimicrobial effects, as well as antioxidant and anti-inflammatory activities. This makes DMAS an attractive target for further research, as its potential applications in medicine and biotechnology are numerous.

Applications De Recherche Scientifique

Activité anticancéreuse

La β,β-diméthylacrylshikonine présente de puissantes propriétés anticancéreuses. Des recherches menées sur le myxofibrosarcome (MFS), un sous-type de sarcome des tissus mous, ont démontré son efficacité. Dans un modèle cellulaire d’hétérogénéité tumorale MFS, la this compound a inhibé la viabilité cellulaire et induit l’apoptose dans les lignées cellulaires MFS. De plus, elle a eu un impact sur les principales voies de signalisation, notamment la phosphorylation de la MAPK, l’inhibition de la pSTAT3 et l’activation de la pAKT, de la pERK, de la pJNK et de la pp38 . Ces résultats mettent en évidence son potentiel en tant qu’agent antitumorigenèse.

Modulation de la réponse aux dommages de l’ADN

La this compound affecte les voies de réponse aux dommages de l’ADN. Elle inhibe l’activation de l’ATR et de l’ATM, qui sont les principaux régulateurs impliqués dans la réparation de l’ADN. En ciblant ces voies, elle peut accroître la vulnérabilité des cellules cancéreuses aux dommages de l’ADN .

Traitement du myxofibrosarcome

Compte tenu de ses effets prometteurs dans le MFS, la this compound pourrait être étudiée plus avant comme option thérapeutique pour le myxofibrosarcome. Son impact sur l’hétérogénéité intra-tumorale souligne l’importance de la planification personnalisée du traitement .

Carcinome hépatocellulaire (CHC)

Dans une étude sur le carcinome hépatocellulaire, la this compound a inhibé la croissance tumorale à la fois in vitro et in vivo. Cela suggère son potentiel en tant qu’agent anti-CHC .

Cancer colorectal (CCR)

La this compound a également démontré des effets inhibiteurs sur la lignée cellulaire CCR humaine HCT-116. Des recherches plus approfondies pourraient explorer son rôle dans la thérapie du CCR .

Voie de signalisation MAPK

Le composé affecte la signalisation MAPK, qui joue un rôle crucial dans la prolifération, la survie et la différenciation cellulaires. Comprendre son impact précis sur les cascades MAPK est essentiel pour les applications thérapeutiques .

In Vivo

In vivo studies of Dimethylacrylshikonin have been conducted in animals, and have shown that Dimethylacrylshikonin has anti-inflammatory and anti-tumor activities. In addition, Dimethylacrylshikonin has been shown to reduce the size of tumors in animals, and to inhibit the growth of cancer cells.

In Vitro

In vitro studies of Dimethylacrylshikonin have been conducted in cell culture systems, and have shown that Dimethylacrylshikonin has cytotoxic, antimicrobial, and antioxidant activities. In addition, Dimethylacrylshikonin has been shown to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells.

Mécanisme D'action

Target of Action

Beta,Beta-Dimethylacrylshikonin (DMAS) is a potent anticancer compound that primarily targets human lung adenocarcinoma cells and myxofibrosarcoma cells . It has been found to interact with topoisomerases , which are well-established drug targets for the development of anticancer agents .

Mode of Action

DMAS interacts with its targets and induces mitochondria-dependent apoptosis . It down-regulates the expression of anti-apoptotic proteins such as cIAP-2 and XIAP , and up-regulates pro-apoptotic proteins like Bax and Bak . Furthermore, DMAS results in the loss of mitochondrial membrane potential and release of cytochrome c in the cells .

Biochemical Pathways

DMAS affects several biochemical pathways. It activates the p38 signaling pathway , which plays a crucial role in cellular responses to stress and inflammation . It also inhibits the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . Moreover, treatment with DMAS causes an inhibition of pSTAT3 and an increase in pAKT , pERK , pJNK , and pp38 .

Result of Action

The molecular and cellular effects of DMAS’s action include a dose-dependent inhibition of cell viability and a significant induction of apoptosis . DMAS also suppresses cell viability in a time-dependent manner . At the molecular level, DMAS induces sustained p38 phosphorylation in the cells .

Activité Biologique

Dimethylacrylshikonin has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, Dimethylacrylshikonin has been shown to possess antioxidant and cytotoxic activities, as well as to induce apoptosis in cancer cells.

Biochemical and Physiological Effects

Dimethylacrylshikonin has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. In addition, Dimethylacrylshikonin has been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells, and to induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Dimethylacrylshikonin in laboratory experiments include its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, its ability to inhibit the growth of cancer cells, and its ability to induce apoptosis in cancer cells. The limitations of using Dimethylacrylshikonin in laboratory experiments include its limited availability, its potential toxicity, and its limited solubility in water.

Orientations Futures

The potential future directions for research on Dimethylacrylshikonin include the development of new synthetic methods for the production of Dimethylacrylshikonin, the investigation of its potential anti-cancer and anti-inflammatory activities in humans, the investigation of its potential synergistic effects with other compounds, and the investigation of its potential use in the treatment of other diseases. In addition, further studies are needed to better understand the pharmacodynamics of Dimethylacrylshikonin and its potential side effects. Finally, further studies are needed to develop new methods for the delivery of Dimethylacrylshikonin to target tissues.

Analyse Biochimique

Biochemical Properties

Beta,Beta-Dimethylacrylshikonin interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to inhibit the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . It also impacts MAPK phosphorylation, causing an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 .

Cellular Effects

Beta,Beta-Dimethylacrylshikonin has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability in a dose-dependent manner and induce significant apoptosis in cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Beta,Beta-Dimethylacrylshikonin involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta,Beta-Dimethylacrylshikonin change over time. It has been shown to suppress cell viability in a time-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Beta,Beta-Dimethylacrylshikonin vary with different dosages in animal models. For example, oral administration of 10 and 30 mg/kg shikonin inhibited tramadol metabolism in a dose-dependent manner

Metabolic Pathways

Beta,Beta-Dimethylacrylshikonin is involved in various metabolic pathways. It has been shown to inhibit tramadol metabolism, which is mainly metabolized by cytochrome P450 (CYP450)

Propriétés

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947396 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5162-01-6, 23444-70-4, 24502-79-2 | |

| Record name | Arnebin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta, beta-dimethylacrylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

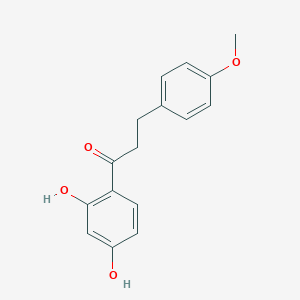

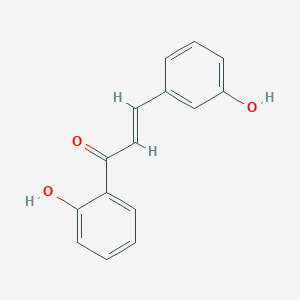

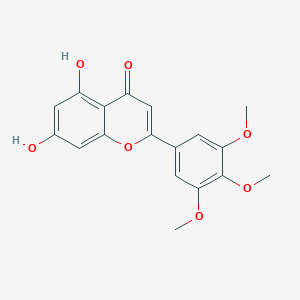

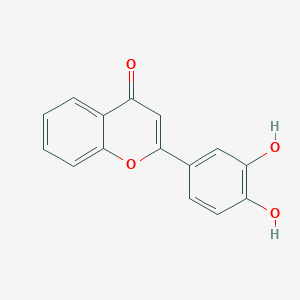

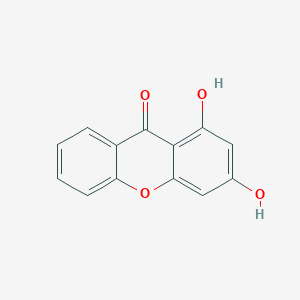

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

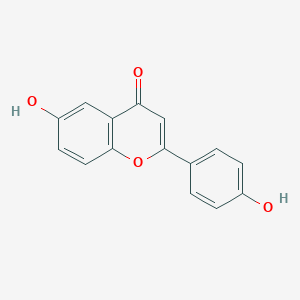

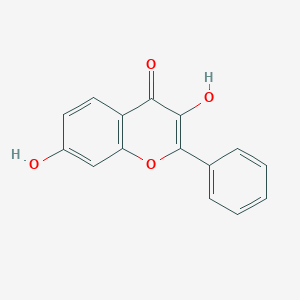

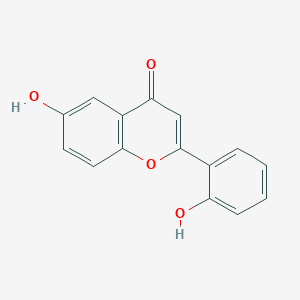

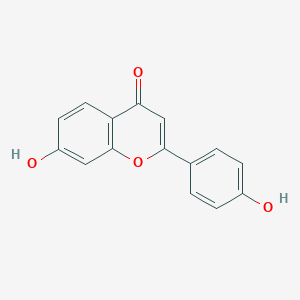

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.